N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects through the inhibition of various enzymes and proteins involved in disease progression.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. Additionally, it has been shown to improve cognitive function and reduce pain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its broad-spectrum activity against various diseases. Additionally, it has been shown to have low toxicity and good bioavailability. However, one of the limitations of this compound is its limited solubility, which may pose challenges in its formulation and administration.
Future Directions
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One of the areas of interest is its potential use in combination therapy for cancer treatment. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties. Furthermore, its potential use in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases, warrants further investigation.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to obtain the corresponding acid chloride. This acid chloride is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine to obtain the desired compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anticancer, antifungal, and antimicrobial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and as an analgesic.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-16-6-13-15-12(16)20-5-11(17)14-8-2-3-9-10(4-8)19-7-18-9/h2-4,6H,5,7H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPUHUVAEUAMRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.